molecular formula C8H7NO2 B1294465 2-Methoxyphenyl isocyanate CAS No. 700-87-8

2-Methoxyphenyl isocyanate

Cat. No. B1294465
CAS RN: 700-87-8
M. Wt: 149.15 g/mol
InChI Key: SUVCZZADQDCIEQ-UHFFFAOYSA-N
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Description

2-Methoxyphenyl isocyanate is a chemical compound that has been studied for its unique properties and potential applications in various fields of chemistry. It is related to compounds that have been synthesized and characterized in several research studies, which have explored its behavior in different chemical contexts and its interaction with other substances.

Synthesis Analysis

The synthesis of compounds related to 2-methoxyphenyl isocyanate has been reported in the literature. For instance, various 2-aryl-1-(4-methoxyphenyl)-5-(5-tricyanoethenyl-2-thienyl)pyrroles were synthesized, demonstrating the versatility of methoxyphenyl-based compounds in forming organic crystals with metallic luster . Additionally, o-Methoxycarbonyl-phenyl isocyanate, a related compound, was synthesized and reacted with mono-aminoalkyl orthophosphoric and sulfuric acids to yield corresponding esters, showcasing the reactivity of methoxyphenyl isocyanate derivatives .

Molecular Structure Analysis

The molecular structure of 2-methoxyphenyl isocyanate has been analyzed using IR and Raman spectral measurements. Three conformers of the compound were determined, and the tilt of the isocyanate moiety with respect to the phenyl ring was found to be in broad agreement with parent compounds. The study of its molecular structure is crucial for understanding its reactivity and properties .

Chemical Reactions Analysis

The reactivity of 2-methoxyphenyl isocyanate derivatives has been explored in various chemical reactions. For example, tris(2-methoxyphenyl)bismuthane, a compound containing the 2-methoxyphenyl moiety, was used as a dehydrating agent and template for the synthesis of macrocyclic diesters, indicating the potential of 2-methoxyphenyl isocyanate in facilitating complex organic syntheses . Schiff base compounds involving methoxyphenyl groups have also been synthesized, further demonstrating the chemical versatility of this moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxyphenyl isocyanate have been inferred from spectral data. The stretching mode frequencies of the methyl group in the compound were observed to be lowered, and various Raman modes were intensified, suggesting specific interactions and resonance effects. The study of these properties is essential for predicting the behavior of the compound in different environments and for designing new materials and reactions .

Scientific Research Applications

Air Quality Monitoring

2-Methoxyphenyl isocyanate (2-MPI) has been employed in methods for monitoring isocyanates in air, which are known to be harmful to workers. It's used in 1-(2-methoxyphenyl)piperazine (2MP)-impregnated filters for air monitoring. This method has shown effectiveness in the field for both short-term and long-term sampling of isocyanates like toluene diisocyanate (TDI) and isocyanic acid, although it may slightly underestimate the true air concentration for some isocyanates (Sennbro et al., 2004).

Occupational Hygiene and Environmental Health

2-MPI is pivotal in occupational hygiene monitoring. Its derivatives, especially when combined with 1-(2-methoxyphenyl) piperazine, are crucial for detecting isocyanates in various industrial environments. This has significant implications for worker safety, as exposure to isocyanates can cause respiratory issues. The derivatives formed are analyzed using techniques like liquid chromatography and mass spectrometry (Warburton et al., 2005).

Analytical Chemistry

In analytical chemistry, 2-MPI is used as a derivatizing agent for isocyanates. This application is essential in the quantitative and qualitative analysis of isocyanates in air. For instance, 1-(2-methoxyphenyl)piperazine is used as an electrogenic reagent for the determination of aromatic and aliphatic isocyanates in air, showing significantly higher sensitivity than ultraviolet detection methods (Warwick et al., 1981).

Polymer Science

In polymer science, 2-MPI is utilized in the asymmetric polymerization of aromatic isocyanates. This process involves chiral anionic initiators and has led to the development of soluble polymers that show optical activity, a property that is dependent on the helicity of the polymer chain. This research contributes significantly to our understanding of polymer structures and properties (Okamoto et al., 1994).

Safety And Hazards

2-Methoxyphenyl isocyanate is considered hazardous. It may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled. It is harmful if swallowed and causes severe skin burns and eye damage. It is very toxic to aquatic life with long-lasting effects .

Future Directions

2-Methoxyphenyl isocyanate has potential applications in the field of organic synthesis, particularly as a reagent for amine protection/deprotection sequences . Its chemoselective nature and the stability of the urea linkage it forms offer advantages for such applications .

properties

IUPAC Name

1-isocyanato-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVCZZADQDCIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061025
Record name Benzene, 1-isocyanato-2-methoxy-
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenyl isocyanate

CAS RN

700-87-8
Record name 2-Methoxyphenyl isocyanate
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Record name Benzene, 1-isocyanato-2-methoxy-
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Record name Benzene, 1-isocyanato-2-methoxy-
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Record name Benzene, 1-isocyanato-2-methoxy-
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Record name 2-methoxyphenyl isocyanate
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Synthesis routes and methods I

Procedure details

Into a 2 liter three-necked flask equipped with a dry ice condenser and an overhead stirrer, was condensed 100 ml of phosgene. At - 5° C., was added a solution of 25 g (0.2032 moles) of o-anisidine in 350 ml of chlorobenzene and a heavy white precipitate was observed. The mixture was then heated at 125° C. for three and a half hours while passing phosgene slowly through the solution for the first hour and a half, and then nitrogen for the last two hours. The solution was then distilled to afford 27.0 g (89%) of o-methoxyphenyl isocyanate, bp 74°-76° C. at 3 mm Hg. 'H NMR (δ,CDCL3) 6.7-7.1 (multiplet, 4H) and 3.80 (s, 3H).
Quantity
100 mL
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25 g
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350 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxyphenyl isocyanate
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2-Methoxyphenyl isocyanate
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2-Methoxyphenyl isocyanate
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2-Methoxyphenyl isocyanate
Reactant of Route 6
2-Methoxyphenyl isocyanate

Citations

For This Compound
82
Citations
J Yenagi, AR Nandurkar, J Tonannavar - Spectrochimica Acta Part A …, 2012 - Elsevier
… The liquid samples of 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate used in this work were commercial specimen supplied by Aldrich Chemical Co., and was used …
Number of citations: 6 www.sciencedirect.com
AB Velappan, S Kogatam, D Datta, R Srithar… - Organic Chemistry …, 2019 - pubs.rsc.org
… In this paper, we introduce a new protecting group, 2-methoxyphenyl isocyanate, which protects the amine functionality through urea linkage. The main advantages of this protecting …
Number of citations: 2 pubs.rsc.org
GW Rao, WX Hu - Crystal Research and Technology: Journal of …, 2006 - Wiley Online Library
… structure-activity relationship of 1,2,4,5-tetrazine derivatives [5,6], we have obtained a yellow crystalline compound that was the product of the reaction of 2-methoxyphenyl isocyanate …
Number of citations: 1 onlinelibrary.wiley.com
G Onodera, M Suto, R Takeuchi - The Journal of Organic …, 2012 - ACS Publications
… To the flask were added benzene (2.5 mL) and 2-methoxyphenyl isocyanate (7a) (164 mg, 1.4 mmol). Diyne 1a (236 mg, 1.0 mmol) was added to the reaction mixture. The mixture was …
Number of citations: 70 pubs.acs.org
A Dasgupta, Y van Ingen, MG Guerzoni… - … A European Journal, 2022 - Wiley Online Library
… 2-methoxyphenyl isocyanate was used for the reaction. Indeed, 2-methoxyphenyl isocyanate … The stoichiometric reaction between 2-methoxyphenyl isocyanate and BCl 3 in dry CH 2 Cl …
M Marlow, M Al-Ameedee, T Smith, S Wheeler… - researchgate.net
… To a stirred solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (238 mg, 2 mmol) in DCM (10 ml) at 0 C (water ice bath) 2-methoxyphenyl isocyanate (298 mg, 2 mmol) …
Number of citations: 0 www.researchgate.net
J Bermudez, S Dabbs, FD King - Journal of medicinal chemistry, 1990 - ACS Publications
… mmol) in dry Et20 (50 mL) at 0 C was added a solution of 2-methoxyphenyl isocyanate(1.5 g, 10 mmol) in dry Et^O (5 mL). The reaction mixture was stirred at room temperature …
Number of citations: 33 pubs.acs.org
JE van Muijlwijk-Koezen, H Timmerman… - Journal of medicinal …, 2000 - ACS Publications
Isoquinoline and quinazoline urea derivatives were found to bind to human adenosine A 3 receptors. Series of N-phenyl-N‘-quinazolin-4-ylurea derivatives and N-phenyl-N‘-isoquinolin-…
Number of citations: 144 pubs.acs.org
P Niedbała, J Jurczak - Tetrahedron, 2020 - Elsevier
… Nevertheless, in the combination of phenyl isocyanate (III) with 2-methoxyphenyl isocyanate (VIII), the templating effect was only shown by carboxylates, and the product 5 content …
Number of citations: 3 www.sciencedirect.com
SY Abbas, MAM El-Sharief, RAK Al-Harbi… - Medicinal …, 2021 - ingentaconnect.com
… To this solution, a disposable plastic syringe was used to add the isocyanates (3-chlorophenyl isocyanate or 2-methoxyphenyl isocyanate) (0.01 mol, 1.0 equiv). The reaction mixture …
Number of citations: 2 www.ingentaconnect.com

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